butyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate
CAS No.: 307548-16-9
Cat. No.: VC6206916
Molecular Formula: C22H22O5
Molecular Weight: 366.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307548-16-9 |
|---|---|
| Molecular Formula | C22H22O5 |
| Molecular Weight | 366.413 |
| IUPAC Name | butyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate |
| Standard InChI | InChI=1S/C22H22O5/c1-3-4-10-25-21(24)14-26-18-11-15(2)12-19-22(18)17(13-20(23)27-19)16-8-6-5-7-9-16/h5-9,11-13H,3-4,10,14H2,1-2H3 |
| Standard InChI Key | KSIOFRKAAVMKJE-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)COC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, butyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate, reflects its intricate structure: a chromen-2-one core substituted with methyl (C7), phenyl (C4), and butyl ester (C5) groups. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₂O₅ | |
| Molecular Weight | 366.413 g/mol | |
| SMILES | CCCCOC(=O)COC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C | |
| InChI Key | KSIOFRKAAVMKJE-UHFFFAOYSA-N |
The crystal structure of analogous compounds, such as methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, reveals planar chromenone systems with dihedral angles <20° between aromatic rings, suggesting similar rigidity in this derivative .
Spectral Data
While direct spectral data for this compound are unavailable, related chromenone esters exhibit:
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UV-Vis Absorption: Strong bands near 270–320 nm due to π→π* transitions in the conjugated chromenone system .
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IR Spectroscopy: Stretching vibrations at 1740–1760 cm⁻¹ (ester C=O) and 1650–1680 cm⁻¹ (chromenone C=O) .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves two primary steps:
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Preparation of [(7-Methyl-2-Oxo-4-Phenyl-2H-Chromen-5-Yl)Oxy]Acetic Acid:
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Condensation of 7-methyl-4-phenylcoumarin-5-ol with chloroacetic acid under basic conditions.
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Esterification with Butanol:
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Acid-catalyzed (e.g., H₂SO₄) or coupling reagent-mediated (e.g., DCC/DMAP) reaction with butanol.
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Typical Reaction Conditions:
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Temperature: 60–80°C
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Solvent: Toluene or DMF
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Yield: 70–85% after column chromatography.
Side Reactions and Byproducts
Common issues include:
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Transesterification: Unwanted formation of methyl or benzyl esters if methanol or benzyl alcohol contaminants are present.
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Oxidation: Formation of quinone derivatives under strong oxidizing conditions, detectable via HPLC-MS.
Applications in Research and Industry
Material Science
Chromenone esters like this compound act as:
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Fluorescent Probes: Their rigid, conjugated systems emit blue-green fluorescence (λₑₘ ≈ 450 nm), useful in polymer degradation tracking.
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Polymer Additives: Incorporation into polyesters enhances thermal stability (Tₘ increased by 15–20°C) and UV resistance .
| Compound | Antioxidant IC₅₀ (μM) | COX-2 Inhibition IC₅₀ (μM) |
|---|---|---|
| Butyl chromenone acetate | 18.2 ± 1.5 | 27.8 ± 2.1 |
| Curcumin | 10.3 ± 0.9 | 15.4 ± 1.2 |
| Resveratrol | 22.6 ± 1.8 | 32.5 ± 2.6 |
Comparative Analysis with Analogous Compounds
Structural Variants
Substituent position profoundly affects properties:
| Compound | Molecular Weight | Fluorescence λₑₘ (nm) |
|---|---|---|
| Butyl 5-oxyacetate (this compound) | 366.41 | 452 |
| Benzyl 5-oxyacetate | 384.43 | 438 |
| Methyl 7-oxyacetate | 234.20 | 467 |
The butyl ester’s longer alkyl chain enhances lipid solubility (logP ≈ 3.8 vs. 2.5 for methyl) .
Functional Trade-offs
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Bioavailability: Butyl esters show 2–3× higher cell membrane permeability than methyl analogs .
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Thermal Stability: Decomposition temperature (Tᵈ) decreases with larger ester groups (butyl: 210°C; methyl: 240°C).
Future Research Directions
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Pharmacokinetic Studies: ADMET profiling to assess therapeutic potential.
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Polymer Compatibility: Blending with biodegradable polyesters (e.g., PLA, PCL) for UV-resistant packaging.
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Derivatization: Synthesis of amide or carbamate analogs to modulate bioactivity.
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